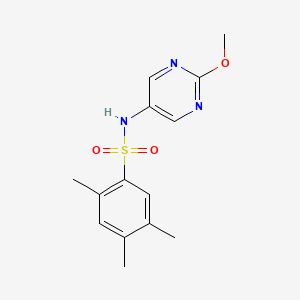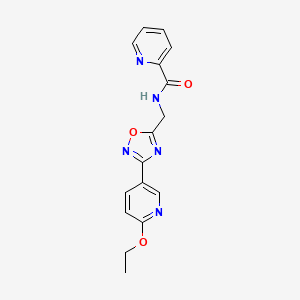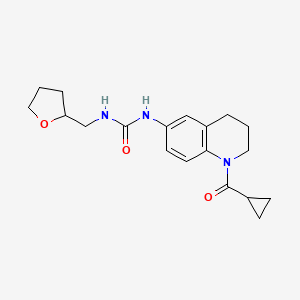
1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
TRPV1 Antagonists
Novel chroman and tetrahydroquinoline ureas, which share structural motifs with the compound , have been synthesized and evaluated for their activity as TRPV1 antagonists. Aryl substituents on the bicyclic scaffolds showed significant in vitro potency at TRPV1. These compounds were explored for their efficacy in chronic and acute pain models, with some demonstrating the ability to cross the blood-brain barrier effectively. The research highlighted the potential of such structures in developing new pain management therapies (Schmidt et al., 2011).
Molecular Complexity and Synthesis
Methylenecyclopropanes (MCPs), which are closely related to the cyclopropane moiety of the compound, have been used as versatile building blocks in organic synthesis. The chemistry of MCPs allows for a variety of ring-opening reactions, driven by the release of cyclopropyl ring strain. Recent advancements have utilized Lewis or Brønsted acid-mediated reactions of MCPs to generate complex molecules, including cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines, showcasing the compound's relevance in the synthesis of complex heterocyclic structures (Shi et al., 2012).
Construction of Heterocyclic Skeletons
A new methodology for constructing the 3,4-dihydroisoquinolinone skeleton, which is a key structure in isoquinoline alkaloids, starting from specific esters, has been developed. This method involves several steps, including Curtius rearrangement and cyclization, to yield 3,4-dihydroisoquinolin-1(2H)-ones, demonstrating the synthetic utility of compounds related to the query compound in constructing biologically relevant heterocycles (Mujde et al., 2011).
Heterocyclic Derivatives Synthesis
Research on synthesizing 5,6,7,8-tetrahydropyrimido[4,5-b]-quinoline derivatives explored the reactivity of related compounds towards various reagents. This study not only provided insights into the synthetic routes for such heterocyclic derivatives but also reported on their antimicrobial activity, highlighting the compound's relevance in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Propriétés
IUPAC Name |
1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c23-18(13-5-6-13)22-9-1-3-14-11-15(7-8-17(14)22)21-19(24)20-12-16-4-2-10-25-16/h7-8,11,13,16H,1-6,9-10,12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPHTSOFKTYDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)

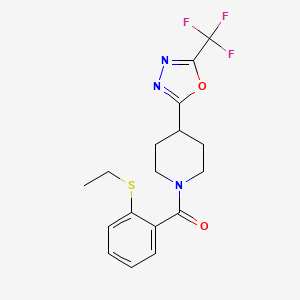

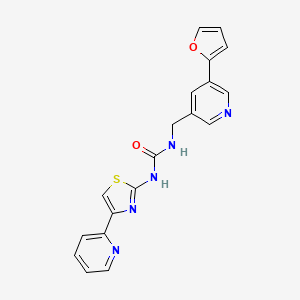
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)
![2-{2-Cyano-2-[(2-methoxy-4-nitrophenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2617256.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2617259.png)
